![molecular formula C21H19N3O4S2 B2588739 N-((5-acetyl-4-phenylthiazol-2-yl)carbamothioyl)-3,5-dimethoxybenzamide CAS No. 396724-86-0](/img/structure/B2588739.png)
N-((5-acetyl-4-phenylthiazol-2-yl)carbamothioyl)-3,5-dimethoxybenzamide
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Description
N-((5-acetyl-4-phenylthiazol-2-yl)carbamothioyl)-3,5-dimethoxybenzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis Techniques and Chemical Structure Analysis
The synthesis of related compounds involves various chemical reactions to achieve the desired structural modifications. For instance, N-thiobenzamidoacylation of amino acids and peptides is achieved by treatment with 4-substituted 2-phenylthiazol-5(4H)-ones, which facilitates the preparation of terminal N-thiobenzoyl peptides. This method is advantageous in analogous reactions with oxazol-5-ones, highlighting the utility of thiazol-5(4H)-ones as acylating agents (Barrett, 1971).
Crystal Structure Determination
The crystal structure of compounds related to N-((5-acetyl-4-phenylthiazol-2-yl)carbamothioyl)-3,5-dimethoxybenzamide has been determined through single-crystal X-ray diffractometry. Such studies provide insights into the molecular arrangement and spatial geometry, which are crucial for understanding the compound's chemical behavior and potential interactions (Zong & Wang, 2009).
Antimicrobial and Antifungal Activity
Several derivatives incorporating the thiazole ring have been synthesized and screened for their in vitro antibacterial and antifungal activities. These compounds have shown potential against Gram-positive and Gram-negative bacteria, as well as various fungal strains, indicating their importance in developing new therapeutic agents for microbial diseases (Desai, Rajpara, & Joshi, 2013).
Anticancer Activities
Compounds with a structure similar to N-((5-acetyl-4-phenylthiazol-2-yl)carbamothioyl)-3,5-dimethoxybenzamide have been designed and synthesized based on the structural features of known anticancer agents. The synthesized compounds were evaluated for their anticancer activities, with some showing potent effects against human cancer cell lines. This highlights the potential of these compounds in anticancer research and their role in exploring new therapeutic avenues (Zhang et al., 2017).
properties
IUPAC Name |
N-[(5-acetyl-4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c1-12(25)18-17(13-7-5-4-6-8-13)22-21(30-18)24-20(29)23-19(26)14-9-15(27-2)11-16(10-14)28-3/h4-11H,1-3H3,(H2,22,23,24,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHSQLGVHJFITP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-acetyl-4-phenylthiazol-2-yl)carbamothioyl)-3,5-dimethoxybenzamide |
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